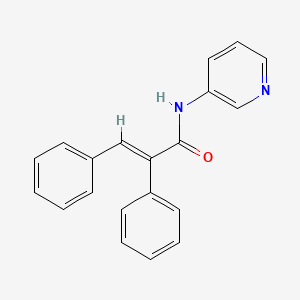
N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic organic compound characterized by its unique benzothiazole structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both the benzothiazole and acetamide functional groups suggests it may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as acetic anhydride, under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzothiazole derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Attachment of the Methoxyethyl Group: The final step involves the alkylation of the acetamide derivative with 2-methoxyethyl chloride under basic conditions, such as using sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzothiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the benzothiazole ring can yield alcohol derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Compounds with benzothiazole structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile candidate for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring could facilitate binding to these targets, while the acetamide group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its use in the vulcanization of rubber.
2-(2-Hydroxyphenyl)benzothiazole: Studied for its fluorescence properties.
Uniqueness
N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group may enhance its solubility and reactivity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C12H14N2O3S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H14N2O3S/c1-17-7-6-13-11(15)8-14-12(16)9-4-2-3-5-10(9)18-14/h2-5H,6-8H2,1H3,(H,13,15) |
InChI Key |
DAKIZACFFOMXOA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014295.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone](/img/structure/B11014306.png)
![N-{4-[(benzylsulfonyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B11014308.png)
![N-[3-(diethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11014318.png)
![3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11014330.png)
![4-{[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11014333.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B11014335.png)
![1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11014342.png)
![(2E)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11014345.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11014357.png)
![methyl N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}-L-phenylalaninate](/img/structure/B11014368.png)

![2-chloro-5-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11014372.png)
